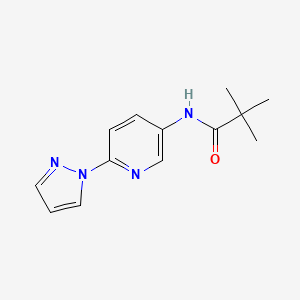
2,2-dimethyl-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dimethyl-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide is a chemical compound that has garnered attention in scientific research due to its potential in various fields.
Mécanisme D'action
The mechanism of action of 2,2-dimethyl-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide involves its ability to inhibit certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It also has the ability to reduce inflammation and oxidative stress, which are factors that contribute to the development of neurological disorders.
Biochemical and Physiological Effects
Studies have shown that 2,2-dimethyl-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and protect against oxidative stress. In addition, it has been shown to improve cognitive function and memory in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,2-dimethyl-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide in lab experiments is its ability to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. It also has the ability to cross the blood-brain barrier, making it a potential candidate for treating neurological disorders. However, one limitation of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of 2,2-dimethyl-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide. One direction is to further investigate its potential as a cancer treatment, particularly in combination with other chemotherapeutic agents. Another direction is to study its potential in treating other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to optimize the synthesis method and improve the compound's solubility in water.
Méthodes De Synthèse
The synthesis of 2,2-dimethyl-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide involves the reaction between 3-chloro-2,2-dimethylpropionyl chloride and 6-pyrazol-1-ylpyridin-3-amine. This reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
2,2-dimethyl-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide has been studied for its potential in various fields of scientific research. One such field is cancer research, where the compound has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2,2-dimethyl-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-13(2,3)12(18)16-10-5-6-11(14-9-10)17-8-4-7-15-17/h4-9H,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUSTYPLEKPTFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CN=C(C=C1)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Fluorophenyl)[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7470652.png)

![5-(2-Morpholinoacetamido)benzo[b]thiophene-2-carboxylic acid](/img/structure/B7470668.png)

![3-[(4-Phenylpiperazin-1-yl)methyl]-1,3-thiazolidin-2-one](/img/structure/B7470682.png)



![N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7470702.png)




![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-fluorophenyl)methanone](/img/structure/B7470740.png)